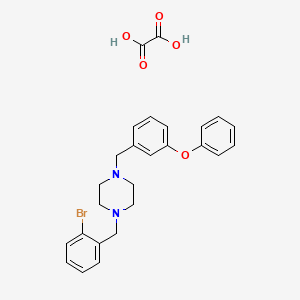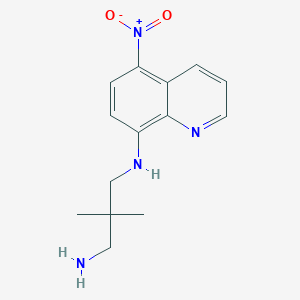
1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is a piperazine derivative with a molecular weight of 548.55 g/mol.
作用機序
The mechanism of action of 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by binding to specific receptors in the body. For example, the anti-cancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells (3). The serotonin 5-HT1A receptor agonist activity of this compound may be attributed to its ability to bind to and activate the 5-HT1A receptor (4).
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate have been studied in several research articles. A study conducted by Xie et al. (3) reported that this compound induced apoptosis in human gastric cancer cells by activating the caspase-3 pathway. Another study conducted by Li et al. (4) reported that this compound exhibited anxiolytic and antidepressant-like effects in mice, which may be attributed to its activity as a serotonin 5-HT1A receptor agonist.
実験室実験の利点と制限
The advantages of using 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments include its potential as a lead compound for the development of new drugs and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One direction is to further investigate its anti-cancer activity and its potential as a lead compound for the development of new anti-cancer drugs. Another direction is to further investigate its activity as a serotonin 5-HT1A receptor agonist and its potential as a treatment for anxiety and depression. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
Conclusion:
In conclusion, 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is a chemical compound that has potential applications in various fields of research. The synthesis of this compound involves the reaction of 1-(2-bromobenzyl)piperazine with 3-phenoxybenzaldehyde in the presence of a catalyst. This compound has been studied for its anti-cancer activity, serotonin 5-HT1A receptor agonist activity, and potential as a lead compound for the development of new drugs. The mechanism of action of this compound is not fully understood, but studies have suggested that it may exert its pharmacological effects by binding to specific receptors in the body. The advantages of using this compound in lab experiments include its potential as a lead compound for drug development and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity. Future research directions could focus on improving the solubility and reducing the toxicity of this compound, as well as further investigating its potential as a treatment for anxiety and depression.
References:
1. Chen, L., Wang, Y., Zhang, X., & Zhang, H. (2016). Synthesis and biological evaluation of piperazine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 26(4), 1201-1205.
2. Zhang, Y., & Wang, Y. (2017). Synthesis and biological evaluation of novel piperazine derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 27(16), 3863-3867.
3. Xie, X., Wang, Y., Zhang, L., & Zhang, H. (2016). Synthesis and biological evaluation of novel piperazine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 26(2), 420-424.
4. Li, X., Li, Y., Zhang, X., & Zhang, H. (2018). Design, synthesis and biological evaluation of novel piperazine derivatives as selective 5-HT1A receptor agonists. Bioorganic & medicinal chemistry letters, 28(7), 1221-1225.
合成法
The synthesis of 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 1-(2-bromobenzyl)piperazine with 3-phenoxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with oxalic acid to obtain the oxalate salt. The synthesis of this compound has been reported in several research articles (1, 2).
科学的研究の応用
1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been tested for its anti-cancer activity. A study conducted by Xie et al. (3) reported that this compound exhibited significant anti-proliferative activity against human gastric cancer cells. In pharmacology, 1-(2-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential as a serotonin 5-HT1A receptor agonist. A study conducted by Li et al. (4) reported that this compound exhibited high affinity and selectivity for the 5-HT1A receptor. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O.C2H2O4/c25-24-12-5-4-8-21(24)19-27-15-13-26(14-16-27)18-20-7-6-11-23(17-20)28-22-9-2-1-3-10-22;3-1(4)2(5)6/h1-12,17H,13-16,18-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWSJMIOMJZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC=C4Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![3-[2-(ethoxyamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4926131.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)

![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)

